4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Overview
Description
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is an organic compound with the molecular formula C9H5F4NO. It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzaldehyde with a suitable cyanide source under specific conditions. One common method is the use of sodium cyanide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted phenylacetonitrile derivatives.
Scientific Research Applications
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethoxy groups can influence the compound’s lipophilicity, electronic properties, and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenylacetonitrile: Lacks the fluoro group on the phenyl ring.
4-Fluoro-2-(trifluoromethoxy)benzaldehyde: Contains an aldehyde group instead of an acetonitrile group.
Uniqueness
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is unique due to the combination of fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLRJRAUOHQFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223522 | |
Record name | Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-14-8 | |
Record name | Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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